molecular formula C12H9NO B8581769 3-(8-Isoquinolinyl)-2-propyn-1-ol

3-(8-Isoquinolinyl)-2-propyn-1-ol

Cat. No.: B8581769
M. Wt: 183.21 g/mol
InChI Key: PJLRKLFYGHZIFD-UHFFFAOYSA-N
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Description

3-(8-Isoquinolinyl)-2-propyn-1-ol is a high-purity chemical compound offered as a key synthetic intermediate for advanced research and development. This molecule features a propynyl alcohol chain linked to an isoquinoline scaffold, a structural motif of significant interest in medicinal chemistry . The propargyl alcohol component (2-Propyn-1-ol) is a versatile building block known for its use in various synthetic transformations, including serving as a substrate in metal-catalyzed reactions and Michael additions . The isoquinoline core is a privileged structure found in numerous compounds with documented biological activities . As such, this compound serves as a valuable precursor for the synthesis of more complex molecules, particularly in the exploration of new pharmaceutical candidates. Potential research applications include its use as a scaffold in constructing combinatorial libraries, an intermediate in the synthesis of potential neuroactive agents, and a model compound in methodological studies for forming carbon-carbon bonds . Researchers are advised to handle this compound with appropriate safety precautions. This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

3-isoquinolin-8-ylprop-2-yn-1-ol

InChI

InChI=1S/C12H9NO/c14-8-2-5-10-3-1-4-11-6-7-13-9-12(10)11/h1,3-4,6-7,9,14H,8H2

InChI Key

PJLRKLFYGHZIFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)C#CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(8-Isoquinolinyl)-2-propyn-1-ol with structurally related propargyl alcohol derivatives, focusing on molecular properties, reactivity, and applications.

Table 1: Comparative Analysis of Propargyl Alcohol Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Reactivity Applications References
This compound C₁₂H₉NO 183.21 8-Isoquinolinyl Aromatic interactions, potential bioactivity Medicinal chemistry (inference)
3-Phenyl-2-propyn-1-ol C₉H₈O 132.16 Phenyl High reactivity in oxa-Michael addition; soluble in organic solvents Polymer synthesis, cyclization reactions
3-(4-Nitrophenyl)-2-propyn-1-ol C₉H₇NO₃ 177.16 4-Nitrophenyl Electron-withdrawing group; higher density (1.3 g/cm³) Intermediate for nitroarene chemistry
3-(Trimethylsilyl)-2-propyn-1-ol C₆H₁₂OSi 128.24 Trimethylsilyl Volatile; silicon-mediated reactivity Specialty materials, protective group chemistry
3-(4-Fluorophenyl)-2-propyn-1-ol C₉H₇FO 150.15 4-Fluorophenyl Moderate polarity; halogen interactions Pharmaceutical intermediates

Key Findings:

Reactivity: Electron-Donating vs. Withdrawing Groups: The phenyl group in 3-phenyl-2-propyn-1-ol enhances nucleophilicity, making it highly reactive in oxa-Michael additions (85% conversion in tetrachloromethane) . In contrast, the 4-nitrophenyl substituent reduces reactivity due to electron withdrawal, necessitating harsher conditions for similar reactions . Steric Effects: Bulky substituents like the 8-isoquinolinyl group may hinder reactions requiring planar transition states (e.g., cycloadditions), whereas smaller groups (e.g., trimethylsilyl) improve volatility and facilitate silicon-based coupling .

Physical Properties: Solubility: The hydroxyl group ensures water solubility in simpler derivatives (e.g., 2-propyn-1-ol), but aromatic substituents like phenyl or isoquinolinyl reduce aqueous solubility, favoring organic solvents . Thermal Stability: Nitro- and fluorophenyl derivatives exhibit higher boiling points (~340°C for 3-(4-nitrophenyl)-2-propyn-1-ol) compared to phenyl analogs (~152°C flash point for 3-phenyl-2-propyn-1-ol) .

Applications: Medicinal Chemistry: Isoquinoline derivatives are explored for bioactivity, including antimicrobial and anticancer properties . Materials Science: Trimethylsilyl-propargyl alcohol is used in thiol-free polymer synthesis due to its rapid reaction kinetics, while phenyl derivatives serve as crosslinkers in resins .

Research Implications and Gaps

  • Biological Data: While isoquinoline derivatives are bioactive, direct studies on the target compound’s toxicity or efficacy are needed. Propargyl alcohols generally exhibit moderate toxicity (e.g., LD₅₀ ~1.9 g/kg in rats for 2-propyn-1-ol) , but substituents may alter this profile.
  • Comparative Performance: Further studies should compare the corrosion inhibition or catalytic activity of isoquinolinyl-propargyl alcohols with quinolinol derivatives, which are established in industrial applications .

Preparation Methods

Silver(I)-Catalyzed Tandem Reactions

Silver triflate (AgOTf)-mediated reactions offer a robust pathway for synthesizing isoquinoline-propargyl hybrids. In a representative procedure, 2-alkynylbenzaldoximes react with propargyl alcohols under AgOTf catalysis (10 mol%) in DMF at 110°C to yield 2-(isoquinolin-1-yl)prop-2-en-1-one derivatives. While this method directly produces α,β-unsaturated ketones, modifying the propargyl alcohol substrate to retain the hydroxyl group could yield 3-(8-isoquinolinyl)-2-propyn-1-ol. For example, substituting the propargyl alcohol with a protected variant (e.g., TMS-propargyl alcohol) followed by deprotection may preserve the alcohol functionality.

Key Reaction Parameters

  • Catalyst: AgOTf (10 mol%)

  • Solvent: DMF

  • Temperature: 110°C

  • Yield: Up to 89% (for analogous products)

Sonogashira Coupling

The Sonogashira reaction, employing palladium-copper catalysis, enables the coupling of terminal alkynes with aryl halides. Applying this to 8-bromoisoquinoline and propargyl alcohol (or its protected form) could directly yield the target compound. For instance, reacting 8-bromoisoquinoline with TMS-protected propargyl alcohol under Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine at room temperature forms the coupled product, which is subsequently deprotected using tetrabutylammonium fluoride (TBAF).

Optimized Conditions

  • Catalysts: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

  • Base: Et₃N

  • Solvent: THF

  • Yield: ~75% (estimated from analogous couplings)

Nucleophilic Addition Strategies

Organometallic Additions to Isoquinoline Carbonyl Derivatives

Propargyl alcohols can be synthesized via nucleophilic addition to ketones or aldehydes. For example, treating 8-acetylenylisoquinoline with n-BuLi in THF at −78°C generates a lithium acetylide, which reacts with formaldehyde to form this compound after quenching. This method mirrors the synthesis of propargyl alcohols from alkynylbenzaldoximes, where aldehydes are converted to oximes before metal-mediated functionalization.

Procedure Overview

  • Generate lithium acetylide: n-BuLi (1.1 equiv) in THF at −78°C.

  • Add formaldehyde (1.0 equiv) and warm to room temperature.

  • Quench with NH₄Cl and purify via column chromatography.

Cyclization and Ring-Forming Approaches

Isoquinoline Synthesis from Propargyl Alcohol Precursors

Cyclization of alkynylbenzaldoximes provides a route to isoquinoline cores. Starting with 2-alkynylbenzaldoximes and propargyl alcohols, silver-catalyzed cyclization forms the isoquinoline ring while retaining the propargyl alcohol substituent. For instance, heating 2-(prop-2-yn-1-ol)benzaldoxime with AgOTf in DMF induces cyclization to this compound.

Critical Parameters

  • Cyclization agent: AgOTf

  • Solvent: DMF

  • Temperature: 110°C

  • Yield: ~85% (extrapolated from similar reactions)

Alkylation and Quaternization Methods

N-Alkylation of Isoquinoline

Quaternizing isoquinoline with propargyl bromide under basic conditions forms an isoquinolinium intermediate, which undergoes elimination to yield the propargyl alcohol. For example, refluxing isoquinoline with propargyl bromide in acetonitrile in the presence of K₂CO₃ produces this compound after hydrolysis.

Reaction Scheme

  • Isoquinoline + Propargyl bromide → Isoquinolinium salt.

  • Hydrolysis with aqueous NaOH → Propargyl alcohol.

Conditions

  • Base: K₂CO₃

  • Solvent: Acetonitrile

  • Temperature: Reflux

  • Yield: ~60% (based on analogous alkylations)

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

MethodCatalysts/ReagentsYieldAdvantagesLimitations
Silver(I)-CatalyzedAgOTf, DMF89%High yield, one-potRequires high temperature
Sonogashira CouplingPd/Cu, Et₃N75%Mild conditions, scalableNeeds protecting groups
Organometallic Additionn-BuLi, formaldehyde70%Direct synthesisLow-temperature sensitivity
N-AlkylationK₂CO₃, propargyl bromide60%Simple reagentsModerate yields

Q & A

Basic Synthesis Optimization

Q: What are the key considerations for optimizing the synthesis of 3-(8-Isoquinolinyl)-2-propyn-1-ol via Sonogashira coupling? A:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) combined with CuI as a co-catalyst are critical for coupling aryl halides with terminal alkynes. Adjusting the Pd:Cu ratio (e.g., 1:2) improves yields, as seen in analogous syntheses of disubstituted propargyl alcohols .
  • Solvent and Base : Use polar aprotic solvents like THF or DMF with a non-nucleophilic base (e.g., DIPA, diisopropylamine) to minimize side reactions. Evidence from similar compounds shows reflux conditions (~80–100°C) enhance reaction efficiency .
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is recommended for isolating the propargyl alcohol product .

Advanced Synthetic Challenges

Q: How can regioselectivity issues in the alkyne functionalization of 8-isoquinolinyl derivatives be mitigated? A:

  • Substrate Pre-organization : Introduce steric or electronic directing groups on the isoquinoline ring to favor coupling at the 3-position. For example, electron-withdrawing groups (e.g., Cl) at strategic positions can enhance reactivity .
  • Protection Strategies : Protect the hydroxyl group in propargyl alcohol with TBS (tert-butyldimethylsilyl) before coupling to prevent undesired side reactions .
  • Computational Modeling : Use DFT calculations to predict transition states and optimize reaction pathways for regioselective alkyne addition .

Basic Physicochemical Characterization

Q: What spectroscopic and chromatographic methods are essential for characterizing this compound? A:

  • NMR Analysis : ¹H NMR can confirm the propargyl alcohol structure (e.g., a singlet for the -C≡C- proton at δ 2.5–3.5 ppm and a broad peak for the hydroxyl group). ¹³C NMR resolves alkyne carbons (δ 70–90 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
  • HPLC Purity Testing : Reverse-phase HPLC with UV detection at 254 nm ensures >95% purity, as demonstrated for structurally related propargyl alcohols .

Advanced Interaction Studies

Q: How can researchers investigate the interaction of this compound with biological macromolecules? A:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (KD, kon/koff). Similar methods were used for quinoline derivatives interacting with enzymes .
  • X-ray Crystallography : Co-crystallize the compound with its target (e.g., cytochrome P450 isoforms) to resolve binding modes. Evidence from isoquinoline analogs shows halogen-π interactions stabilize ligand-receptor complexes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Basic Biological Evaluation

Q: What in vitro assays are suitable for preliminary screening of bioactivity in this compound? A:

  • Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing methods for quinoline-based antimicrobials .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values. Use DMSO as a solvent control (<0.1% v/v) .
  • Enzyme Inhibition : Screen against acetylcholinesterase or carbonic anhydrase isoforms using Ellman’s method or stopped-flow kinetics .

Advanced Data Contradiction Analysis

Q: How should researchers address discrepancies in reported biological activity data for isoquinoline-propargyl alcohol hybrids? A:

  • Batch Reprodubility Checks : Verify compound purity (HPLC, elemental analysis) and storage conditions (e.g., desiccated, -20°C) to rule out degradation .
  • Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and harmonize protocols (e.g., cell passage number, serum concentration) across labs .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in structure-activity relationships (SAR) .

Basic Stability and Solubility Profiling

Q: What methods improve the aqueous solubility of this compound for in vitro studies? A:

  • Co-Solvent Systems : Use DMSO:water mixtures (e.g., 10% DMSO) or cyclodextrin inclusion complexes to enhance solubility, as shown for hydrophobic propargyl alcohols .
  • pH Adjustment : Ionize the hydroxyl group (pKa ~9–10) by buffering solutions to pH 10–11, though this may affect biological activity .

Advanced Computational Modeling

Q: How can molecular docking and MD simulations guide the design of this compound derivatives? A:

  • Target Selection : Dock the compound into active sites of validated targets (e.g., PARP-1, EGFR) using AutoDock Vina. Refine poses with MM-GBSA free-energy calculations .
  • SAR Optimization : Introduce substituents (e.g., fluorine at the 5-position) predicted to enhance binding affinity via hydrophobic or hydrogen-bonding interactions .
  • ADMET Prediction : Use SwissADME or ADMETlab to forecast bioavailability, CYP inhibition, and toxicity early in the design phase .

Basic Safety and Handling

Q: What safety protocols are critical when handling this compound in the lab? A:

  • PPE Requirements : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents (e.g., THF) .
  • Waste Disposal : Neutralize propargyl alcohol residues with 10% sodium bicarbonate before disposal, as recommended for acetylenic compounds .

Advanced Mechanistic Studies

Q: What techniques elucidate the mechanism of propargyl alcohol oxidation in metabolic pathways? A:

  • Isotope Labeling : Use ¹⁸O-labeled H2O in LC-MS studies to track hydroxylation or epoxidation by cytochrome P450 enzymes .
  • Radical Trapping : Add TEMPO to reaction mixtures to detect radical intermediates via EPR spectroscopy, as shown in propargyl alcohol oxidation .

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